molecular formula C31H51NO9 B1679535 Rosamicin CAS No. 35834-26-5

Rosamicin

Cat. No. B1679535
CAS RN: 35834-26-5
M. Wt: 581.7 g/mol
InChI Key: IUPCWCLVECYZRV-JZMZINANSA-N
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Description

Rosamicin, also known as Rosaramicin, is an antibacterial substance that is chemically a lipid-soluble basic macrolide . It is similar to erythromycin but has better activity against Gram-negative bacteria . It is produced by Micromonospora rosaria IFO13697 .


Synthesis Analysis

The synthesis of this compound involves genetic engineering of post-polyketide synthase-tailoring genes . The d-mycinose biosynthesis genes in mycinamicin II biosynthesis gene cluster of Micomonospora griseorubida A11725 were introduced into the rosC and rosD disruption mutants of M. rosaria IFO13697 . The resulting engineered strains produced mycinosyl this compound derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C31H51NO9 . It has an average mass of 581.738 Da and a monoisotopic mass of 581.356384 Da . The structure of this compound aglycone is the same as that of tylactone .


Chemical Reactions Analysis

The cytochrome P450 enzyme RosC catalyzes a three-step oxidation reaction at C-20, which leads to the formation of hydroxymethyl, formyl, and carboxy groups during the biosynthesis of this compound .

Scientific Research Applications

1. Rosamicin in the Treatment of Bacterial Prostatitis this compound, a macrolide substance, has demonstrated effectiveness in treating bacterial prostatitis. Studies have shown that in dogs and humans, this compound achieves higher concentration ratios in prostatic secretion, interstitial fluid, and tissue compared to erythromycin. Its broad spectrum against common urinary pathogens highlights its potential as a promising drug for treating acute and chronic bacterial prostatitis (Baumueller, Hoyme, & Madsen, 1977).

2. This compound in Urethral and Vaginal Secretions Research involving animal studies has investigated this compound's distribution in plasma, urethral, and vaginal tissues. Significant concentrations of this compound were found in urethral and vaginal tissues, exceeding levels in other tissues. This suggests this compound's potential usefulness in treating bacterial urethritis and vaginal introitus colonization with fecal bacteria in women (Hoyme, Baumueller, & Madsen, 1977).

3. Comparative Effectiveness with Other Antibiotics this compound, produced by Micromonospora rosaria, shares characteristics with erythromycin. It's been found effective against various strains, including Staphylococcus aureus and Enterobacteriaceae, with greater activity than erythromycin against gram-negative organisms. This underlines the need for further investigation into this compound's potential as a versatile antibiotic (Crowe & Sanders, 1974).

4. Activity Against Mycoplasma and Anaerobes this compound has been identified as a powerful antibiotic with superior activity against gram-positive bacteria and improved action against gram-negative bacteria. It is highly active against Mycoplasma and various anaerobe species, highlighting its broad-spectrum capabilities (Waitz, Drube, Moss, & Weinstein, 1972).

5. Enhanced Activity Against Haemophilus and Neisseria Studies have shown this compound to be significantly more active against Haemophilus and Neisseria, including strains resistant to penicillin. This enhanced activity over many current antibiotics used for treating infections caused by these organisms, emphasizes its potential clinical importance (Sanders & Sanders, 1977).

6. This compound Production Optimization Efforts have been made to optimize the production of this compound using a mutant strain of Micromonospora rosaria. The development of a chemically defined medium and the identification of optimal fermentation conditions have led to significant improvements in this compound productivity, which is crucial for its clinical efficacy and broad-spectrum antibacterial activity (Kwak, Kim, & Ryu, 1983).

7. Susceptibility of Chlamydia trachomatis to this compound An in vitro study revealed that a significant number of Chlamydia trachomatis strains were susceptible tothis compound, suggesting its potential effectiveness in treating chlamydial urethritis. This finding is particularly notable given the limited susceptibility of these strains to other antibiotics like tetracycline or erythromycin (Smith & Washton, 1978).

8. This compound's In Vitro Activity Against Anaerobes this compound's in vitro activity was compared with erythromycin against various strains of anaerobic bacteria. The results showed this compound to be more active against certain strains, including Bacteroides fragilis and Fusobacterium nucleatum. This suggests its potential as a more effective alternative to erythromycin for treating infections caused by these anaerobes (Sutter & Finegold, 1976).

9. pH Influence on this compound in Canine Secretions A study investigated the influence of pH on this compound concentrations in canine vaginal and urethral secretions. It was found that both trimethoprim and this compound were concentrated in these secretions in reverse correlation with the pH. This highlights the potential of this compound for treating bacterial urethritis and vaginitis (Hoyme, Baumueller, & Madsen, 2004).

10. This compound's Activity Against Neisseria meningitidis and Genito-Urinary Tract Infections this compound's in vitro activity was compared with erythromycin and other antibiotics against urinary tract isolates, genital pathogens, and Neisseria meningitidis. This compound exhibited greater activity against most species tested, including Enterobacteriaceae and gram-negative bacilli. This indicates its potential use in treating genital tract infections and infections caused by Neisseria meningitidis (Fuchs et al., 1979).

Mechanism of Action

While the exact mechanism of action for Rosamicin is not explicitly stated, it is known that it is an antibacterial substance . It is chemically similar to erythromycin, which works by inhibiting protein synthesis in bacteria by binding to the 50S subunit of the bacterial ribosome .

properties

IUPAC Name

2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPCWCLVECYZRV-JZMZINANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046361
Record name Rosaramicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35834-26-5
Record name Rosaramicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35834-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosaramicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035834265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosaramicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rosaramicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSARAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E907BNQ7SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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